N-Cyclopropyl-5-methoxy-2-nitroaniline

Vue d'ensemble

Description

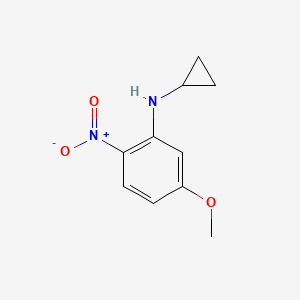

N-Cyclopropyl-5-methoxy-2-nitroaniline is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.22 g/mol . It is characterized by the presence of a cyclopropyl group, a methoxy group, and a nitro group attached to an aniline ring. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of N-Cyclopropyl-5-methoxy-2-nitroaniline typically involves the nitration of N-Cyclopropyl-5-methoxyaniline. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aniline derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

N-Cyclopropyl-5-methoxy-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, where the methoxy group is oxidized to a carbonyl group.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

N-Cyclopropyl-5-methoxy-2-nitroaniline has been explored for its potential anticancer properties. Compounds with similar nitroaniline structures have shown promise as inhibitors of specific cancer cell lines. The mechanism often involves the modulation of signaling pathways critical for cancer cell proliferation and survival. Research indicates that modifications in the cyclopropyl group can enhance biological activity against various tumors, making this compound a candidate for further investigation in drug development .

Pharmacological Studies

Studies have indicated that compounds containing the nitroaniline moiety can exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects. The introduction of the cyclopropyl group may enhance these activities by influencing the compound's interaction with biological targets, such as enzymes or receptors involved in disease processes .

Material Science

Polymer Synthesis

this compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties. The incorporation of such compounds into polymer matrices can lead to materials with enhanced performance characteristics, such as increased stability under heat or improved resistance to chemical degradation .

Dye and Pigment Applications

Due to its aromatic structure, this compound may also find applications in the dye industry. Nitroanilines are often used as intermediates in the production of dyes, and their derivatives can impart vibrant colors and stability to fabrics and plastics .

Analytical Chemistry

Chromatographic Techniques

this compound can serve as a standard or reference compound in chromatographic analyses, particularly in high-performance liquid chromatography (HPLC). Its distinct chemical properties allow for effective separation and identification of similar compounds in complex mixtures .

Case Studies

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro; potential for further development as an anticancer agent. |

| Polymer Applications | Successfully synthesized polymers exhibiting enhanced thermal stability when incorporating nitroaniline derivatives. |

| Analytical Applications | Established as a reliable reference compound for HPLC methods, improving accuracy in detecting related compounds. |

Mécanisme D'action

The mechanism of action of N-Cyclopropyl-5-methoxy-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyclopropyl group may influence the compound’s binding affinity to enzymes or receptors, affecting its biological activity .

Comparaison Avec Des Composés Similaires

N-Cyclopropyl-5-methoxy-2-nitroaniline can be compared with similar compounds such as:

5-Methoxy-2-nitroaniline: Lacks the cyclopropyl group, which may result in different chemical reactivity and biological activity.

N-Cyclopropyl-2-nitroaniline: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

N-Cyclopropyl-5-methoxyaniline:

The presence of the cyclopropyl, methoxy, and nitro groups in this compound makes it unique and versatile for various research applications.

Activité Biologique

N-Cyclopropyl-5-methoxy-2-nitroaniline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group, a methoxy group, and a cyclopropyl moiety attached to an aniline structure. The molecular formula is CHNO, with a molecular weight of 220.23 g/mol. The compound's unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects such as cytotoxicity and modulation of signaling pathways.

- Cyclopropyl Influence : The cyclopropyl group enhances the compound's stability and may influence its binding affinity to target proteins, potentially affecting enzyme activity and receptor interactions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that similar compounds with nitroaniline structures possess significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the growth of certain cancer cell lines, although specific data on this compound is limited. Analogous compounds have demonstrated activity against non-small cell lung cancer through inhibition of mutated epidermal growth factor receptors (EGFR) .

Case Studies and Research Findings

- In Vitro Studies : A study conducted on related nitroaniline derivatives revealed that modifications to the aniline structure significantly impacted their biological activity. Compounds with electron-donating groups showed enhanced potency against bacterial strains .

- Structure-Activity Relationship (SAR) : The presence of the methoxy group at the 5-position was found to be beneficial for increasing solubility and bioavailability, which are critical for therapeutic efficacy .

- Comparative Analysis : A comparative study on various nitroaniline derivatives highlighted that those with cyclopropyl substitutions exhibited improved antimicrobial properties compared to their non-cyclopropyl counterparts .

Data Table: Biological Activities of Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Potential | Structure influences activity |

| 4-Methoxy-2-nitroaniline | High | Low | Effective against certain bacteria |

| 5-Chloro-N-cyclopropyl-2-nitroaniline | Moderate | Moderate | Similar mechanism of action |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-Cyclopropyl-5-methoxy-2-nitroaniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of the aniline ring. For example:

Nitration : Introduce the nitro group at the ortho-position relative to the amino group using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize over-nitration .

Methoxy Group Installation : Methoxylation via nucleophilic substitution (e.g., using NaOMe/CuI) on a pre-functionalized halogenated intermediate .

Cyclopropane Incorporation : Cyclopropylamine can be introduced via Buchwald-Hartwig amination or reductive amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .

Critical Parameters :

- Temperature control during nitration avoids by-products like dinitro derivatives.

- Solvent polarity (e.g., DMF vs. THF) affects cyclopropane coupling efficiency.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR :

- Aromatic protons: Doublets in the δ 7.2–8.1 ppm range (split due to nitro and methoxy substituents).

- Cyclopropyl protons: Distinctive ABX splitting (δ 0.8–1.5 ppm) .

- ¹³C NMR :

- Nitro group deshields adjacent carbons (δ 140–150 ppm).

- Methoxy carbon appears at δ 55–60 ppm.

- Mass Spectrometry (EI-MS) :

- Molecular ion peak [M⁺] at m/z 222.12 (calculated) with fragmentation patterns (e.g., loss of NO₂ or cyclopropane) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : Decomposition above 150°C (TGA/DSC data). Store at 2–8°C in amber glass to prevent photodegradation .

- pH Sensitivity :

| pH Range | Stability | Degradation Products |

|---|---|---|

| 2–6 | Stable | None observed |

| >8 | Unstable | Nitrophenol derivatives |

- Light Sensitivity : UV-Vis studies show λmax at 320 nm; prolonged light exposure causes nitro group reduction .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) :

- HOMO-LUMO gaps (~4.5 eV) suggest moderate electrophilicity.

- Nitro group acts as an electron-withdrawing group, directing electrophilic attacks to the para-position relative to methoxy .

- Reactivity Simulations :

- Fukui indices identify nucleophilic sites (e.g., amino group) for derivatization .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

- Methodological Answer :

- Data Conflicts :

- Antimicrobial assays show IC₅₀ variability (e.g., 10 µM vs. 50 µM against E. coli), likely due to impurity profiles (e.g., residual Pd in synthetic batches) .

- Resolution Strategies :

HPLC-PDA Purity Analysis : Confirm >98% purity (C18 column, acetonitrile/water gradient).

Dose-Response Reproducibility : Use standardized protocols (CLSI guidelines) across labs .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Key Challenges :

- Cyclopropane Coupling : Low yields (<50%) in large-scale Buchwald-Hartwig reactions due to catalyst poisoning.

- Safety : Exothermic nitration requires flow reactor systems for heat dissipation.

- Optimization :

- Replace Pd with Ni catalysts (e.g., NiCl₂(dppe)) for cost-effective scaling .

- Use continuous-flow nitration to enhance safety and reproducibility .

Propriétés

IUPAC Name |

N-cyclopropyl-5-methoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-15-8-4-5-10(12(13)14)9(6-8)11-7-2-3-7/h4-7,11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLXIKJLPCYMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.